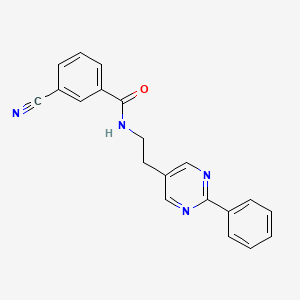

3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide group, which is a carboxamide derived from benzoic acid. The presence of the cyano group (-CN) suggests that the compound might have interesting reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings (phenyl and pyrimidine). The cyano group might introduce some polarity into the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, pyrimidine derivatives can undergo reactions such as nucleophilic substitution, reduction, and ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the cyano group might increase its polarity and affect its solubility in different solvents .Scientific Research Applications

Heterocyclic Chemistry Synthesis

Compounds structurally related to 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide are used as key intermediates in the synthesis of various heterocyclic compounds. For instance, research by Gad-Elkareem et al. (2011) outlines the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, highlighting the role of similar compounds in generating new chemical entities with potential biological activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Anticancer and Anti-inflammatory Applications

Al-Ghulikah et al. (2022) conducted a study on new pyrimidine-5-carbonitriles as COX-2 inhibitors, demonstrating the synthesis, anticancer screening, and molecular docking of cyanopyrimidine hybrids. These compounds showed potent COX-2 inhibitory activities and demonstrated anticancer activity against various cell lines, illustrating the potential therapeutic applications of similar compounds in cancer and inflammation-related research (Al-Ghulikah, El‐Sebaey, Bass, & El-Zoghbi, 2022).

Development of Antimicrobial Agents

Several studies have explored the use of similar compounds in the development of antimicrobial agents. For example, Mohareb et al. (2004) investigated the synthesis of various heterocyclic derivatives, including pyrimidine, triazine, and pyrazolopyrimidine derivatives, for their potential antimicrobial activities, indicating the role of these compounds in creating new antimicrobials (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Molecular Sensing Applications

Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions, showcasing how structurally related compounds can serve as effective sensors for detecting specific ions in solution. This demonstrates the utility of similar compounds in the development of chemical sensors and molecular recognition systems (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).

Mechanism of Action

Target of Action

The primary target of 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is Glycogen Synthase Kinase 3 (GSK3) . GSK3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and cell differentiation .

Mode of Action

The compound interacts with its target, GSK3, by inhibiting its activity . This inhibition can lead to the activation of glycogen synthase in insulin receptor-expressing cells and primary rat hepatocytes

Biochemical Pathways

The inhibition of GSK3 can affect several biochemical pathways. GSK3 is involved in the regulation of glycogen synthesis, and its inhibition can lead to an increase in glycogen synthesis . Additionally, GSK3 is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. Therefore, the inhibition of GSK3 can potentially affect these processes .

Pharmacokinetics

The compound’s ability to inhibit gsk3 in vitro suggests that it may have sufficient bioavailability to reach its target in vivo

Result of Action

The inhibition of GSK3 by this compound can lead to several cellular effects. For instance, it can activate glycogen synthase, leading to an increase in glycogen synthesis . Additionally, it can potentially affect cell proliferation and differentiation through its impact on the Wnt signaling pathway .

Safety and Hazards

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

Properties

IUPAC Name |

3-cyano-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O/c21-12-15-5-4-8-18(11-15)20(25)22-10-9-16-13-23-19(24-14-16)17-6-2-1-3-7-17/h1-8,11,13-14H,9-10H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRBRUGPKRXVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2756418.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2756422.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}propanamide](/img/structure/B2756423.png)

![methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2756425.png)

![ethyl 2-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}acetate](/img/structure/B2756437.png)

![tert-Butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2756440.png)